Sodium perrhenate

Beschreibung

Significance and Research Context of Sodium Perrhenate (B82622)

The significance of sodium perrhenate in academic research stems from its role as a stable, water-soluble source of the perrhenate ion (ReO₄⁻). ontosight.ai Rhenium, a rare transition metal, possesses unique chemical properties, and its compounds are central to numerous advanced technological applications. uchile.cl this compound is one of the most common commercially available rhenium compounds, making it a frequent starting point for rhenium-focused research. wikipedia.org

Structurally, this compound is analogous to sodium perchlorate (B79767) and sodium permanganate. wikipedia.org Its chemical behavior and reactivity are foundational to the broader study of perrhenate chemistry. Research has delved into its fundamental thermodynamic properties in aqueous solutions at various temperatures and its behavior in different solvent systems. uchile.clresearchgate.net Studies using Raman and infrared spectroscopy have confirmed that the perrhenate ion (ReO₄⁻) in aqueous solutions maintains a tetrahedral symmetry. osti.gov This fundamental understanding underpins its application in more complex systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | NaReO₄ |

| Molar Mass | 273.19 g/mol |

| Appearance | White crystalline powder |

| Density | 5.39 g/cm³ |

| Melting Point | 414 °C (777 °F; 687 K) |

| Solubility in water | Highly soluble |

Data sourced from multiple references. ontosight.aiwikipedia.orgfishersci.atnih.gov

Role as a Key Precursor Compound in Rhenium Chemistry and Beyond

This compound's primary role in the scientific field is that of a key precursor for the synthesis of other rhenium compounds and materials. ontosight.aiwikipedia.orgchemicalbook.comchemimpex.com Its utility is demonstrated in its conversion to a wide array of substances with applications in catalysis, materials science, and medicine.

A significant application is in the synthesis of rhenium-based catalysts. chemimpex.com For instance, it is a starting material for producing rhenium nitrides (e.g., Re₃N, ReN₂) which are investigated for their catalytic activity in processes like ammonia (B1221849) synthesis and hydrodenitrogenation. wikipedia.org It can also be used to prepare dirhenium decacarbonyl (Re₂(CO)₁₀), another important precursor in organometallic chemistry. wikipedia.org Furthermore, the reduction of perrhenate from this compound solutions can yield rhenium(III) oxide, a highly active hydrogenation catalyst. acs.org

In the realm of coordination chemistry, this compound is used to synthesize various rhenium complexes. The perrhenate ion (ReO₄⁻) itself has a rhenium atom in the +7 oxidation state, which must be reduced to lower oxidation states to form many organometallic and coordination complexes. taylorandfrancis.com For example, it is used in the preparation of rhenium(V) gluconate, which serves as an intermediate for creating potential radiotherapeutic agents. tandfonline.comtandfonline.com The synthesis often involves reducing the perrhenate in the presence of a chelating ligand. google.comacs.org

Beyond simple compounds, this compound is a precursor for advanced materials. It is used in the production of rhenium alloys, which are noted for their high melting points and stability at extreme temperatures, making them suitable for components in jet engines and gas turbines. ontosight.ai

Overview of Interdisciplinary Research Domains Involving this compound

The applications of this compound extend across several interdisciplinary research fields, highlighting its versatility.

Table 2: Interdisciplinary Research Applications of this compound

| Research Domain | Specific Application Area | Description |

|---|---|---|

| Catalysis | Petrochemical Industry | Serves as a precursor for catalysts used in hydrocracking and reforming processes. chemimpex.com Rhenium-containing catalysts are also used for the metathesis of olefins. ontosight.ai |

| Organic Synthesis | Used to create catalysts for reactions like the oxidative esterification of benzaldehydes with alcohols. researchgate.net | |

| Materials Science | High-Temperature Alloys | A starting material for rhenium-based superalloys used in aerospace applications due to their high-temperature strength. uchile.clontosight.ai |

| Thin Films & Coatings | Employed in the development of rhenium metal and rhenium nitride thin films through methods like atomic layer deposition. wikipedia.org | |

| Specialty Materials | Used in making specialty glasses and ceramics, enhancing thermal stability and optical properties. chemimpex.com Also explored for developing advanced materials like superconductors. chemimpex.com | |

| Nuclear Medicine | Radiopharmaceuticals | Acts as a precursor for therapeutic radioisotopes, notably Rhenium-188 (¹⁸⁸Re). ontosight.ainih.gov Carrier-free ¹⁸⁸Re in the form of this compound is obtained from tungsten-188/rhenium-188 generators. nih.goviaea.org |

| Theranostics | The perrhenate ion (ReO₄⁻) is taken up by the sodium-iodide symporter (NIS), similar to iodide and pertechnetate (B1241340), making ¹⁸⁸Re-perrhenate a candidate for targeted radionuclide therapy and imaging of certain cancers. nih.govsnmjournals.org | |

| Analytical Chemistry | Chemical Reagents | Utilized as a reagent in various analytical methods to help detect and quantify other elements. chemimpex.com |

| Environmental Science | Catalytic Converters | Researched for its potential application in catalytic converters to aid in the reduction of harmful vehicle emissions. chemimpex.com |

In nuclear medicine, the chemical similarity between the perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻) ions is particularly important. taylorandfrancis.com Technetium-99m is a workhorse for diagnostic imaging, and rhenium isotopes like Rhenium-186 and Rhenium-188 are valuable for radiotherapy due to their beta particle emissions. nih.goviaea.org this compound is crucial for developing and studying these therapeutic agents, as non-radioactive rhenium complexes can serve as surrogates for their technetium counterparts in preliminary studies. taylorandfrancis.com The uptake of the perrhenate ion by the sodium-iodide symporter (NIS) is a key area of research for targeted cancer therapy. snmjournals.org

In materials science, beyond alloys, this compound is used to create novel materials. For example, it is a component in the synthesis of ion-imprinted polymers designed to selectively capture perrhenate ions, which is significant for recycling valuable rhenium from industrial waste. x-mol.net

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISVFTVBOPTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

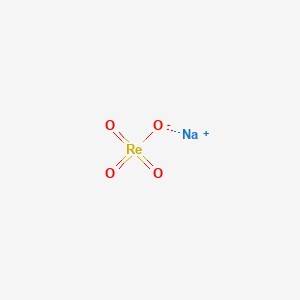

[O-][Re](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaReO4, NaO4Re | |

| Record name | Sodium perrhenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perrhenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14333-24-5 (Parent) | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Sodium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-33-8 | |

| Record name | Sodium perrhenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenate (ReO41-), sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium rhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERRHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis, Purification, and Production Methodologies of Sodium Perrhenate

Industrial Production Routes and Optimization

The industrial production of sodium perrhenate (B82622) is closely linked to the primary extraction and recycling of rhenium. The main commercial compound produced is often ammonium (B1175870) perrhenate (NH₄ReO₄), which is then converted to sodium perrhenate or other rhenium salts as needed. uchile.clnih.gov

Derivation from Ammonium Perrhenate via Leach Solutions and Purification Processes

A primary industrial route to this compound involves the conversion of ammonium perrhenate. uchile.cl Ammonium perrhenate is typically synthesized from the leach solutions generated during the processing of primary copper, molybdenum, and lead ores, particularly from the scrubbing of gases from molybdenite roasters. uchile.clnih.govresearchgate.net In this process, volatile rhenium heptoxide (Re₂O₇) captured in scrubber liquors is treated to produce an ammonium perrhenate solution. nih.gov

The conversion to this compound can be achieved by reacting ammonium perrhenate with sodium hydroxide (B78521) (NaOH). uchile.cl For instance, a method involves evaporating an aqueous solution containing ammonium perrhenate and sodium hydroxide at elevated temperatures (e.g., 353±2 K). uchile.cl

Purification of the resulting this compound solution is crucial to achieve high-purity products. Common impurities include molybdenum, potassium, arsenic, and selenium. google.com Ion exchange is a widely used technique for purification. google.commdpi.com In this process, a solution containing perrhenate ions is passed through an ion-exchange resin column. The resin selectively adsorbs the perrhenate ions, while impurities can be washed away. For example, after adsorbing rhenium ions onto an anionic exchange material, contaminants like molybdenum can be eluted using a sodium hydroxide solution. google.com Subsequently, the purified perrhenate is eluted from the resin. google.com This method is effective in removing cationic impurities like potassium and sodium to meet the standards for high-purity products. mdpi.com

Rhenium Recovery and Recycling from Secondary Resources

The recovery of rhenium from secondary resources is an increasingly important supply source. These resources include spent platinum-rhenium (Pt-Re) catalysts from the petroleum industry and scrap from tungsten-rhenium (W-Re) or nickel-based superalloys used in aerospace applications. prometia.euresearchgate.net

Hydrometallurgical and pyrometallurgical methods are employed for recycling. A common approach involves leaching the scrap material with acids (like sulfuric or nitric acid) or bases to dissolve the rhenium. researchgate.netgoogle.com For example, rhenium-tungsten alloy scrap can be dissolved electrochemically in a sodium hydroxide solution to form a solution containing this compound. google.com

Solvent extraction is another key technology used to separate and concentrate rhenium from these complex leach solutions. mdpi.com Extractants such as tributyl phosphate (B84403) (TBP) and various amines are used to selectively extract perrhenate ions from the aqueous phase into an organic phase. mdpi.comprometia.eu The rhenium is then stripped from the organic phase, often using an ammonia (B1221849) solution to produce ammonium perrhenate or sodium hydroxide to yield this compound. mdpi.com These processes are integral to the circular economy of this rare metal, turning waste streams back into valuable chemical precursors like this compound. rhhz.net

Laboratory Synthesis Approaches for this compound

In a laboratory setting, this compound can be synthesized through more direct chemical reactions, which are well-established and reliable.

Preparation from Rhenium Heptoxide with Basic Treatment

A straightforward method for preparing this compound is the reaction of rhenium heptoxide (Re₂O₇) with a base, such as sodium hydroxide (NaOH). wikipedia.orgontosight.ai Rhenium heptoxide, the anhydride (B1165640) of perrhenic acid, readily dissolves in an aqueous NaOH solution in a highly exothermic reaction to form this compound and water. ontosight.ai The resulting salt can then be isolated by crystallization. ontosight.ai

The balanced chemical equation for this neutralization reaction is: Re₂O₇ + 2NaOH → 2NaReO₄ + H₂O ontosight.ai

Synthesis from Rhenium Metal with Hydrogen Peroxide in Basic Media

This compound can also be synthesized directly from rhenium metal. This involves the oxidation of the metal using hydrogen peroxide (H₂O₂) in a basic medium provided by sodium hydroxide. wikiwand.comwikipedia.org This method provides a direct route from the elemental form to the perrhenate salt.

The balanced chemical equation for this oxidative dissolution is: 2Re + 7H₂O₂ + 2NaOH → 2NaReO₄ + 8H₂O wikipedia.org

Crystallization Processes and Yield Optimization for this compound

The final step in producing solid, high-purity this compound is crystallization. A significant challenge in this step is the compound's very high solubility in water, which exceeds 1130 g/L at 298 K. uchile.clresearchgate.net

A highly effective technique to overcome this is "drowning-out" or anti-solvent crystallization. uchile.clresearchgate.net This method involves the addition of a miscible co-solvent in which this compound has low solubility. Ethanol (B145695) is a commonly used and effective co-solvent for this purpose. uchile.clresearchgate.net The addition of ethanol to a concentrated aqueous solution of NaReO₄ drastically reduces its solubility, inducing the precipitation of well-defined crystals. uchile.cl

Research has shown that this drowning-out process is more energy-efficient than conventional evaporative crystallization, with operating costs potentially being 35% lower. uchile.cl The process is rapid, with crystallization occurring within 5-10 minutes. researchgate.netuchile.cl By controlling the final ethanol concentration, the crystallization can be performed in one or two stages to maximize recovery. For example, from a solution containing 660 g/L of Rhenium, adding ethanol to a 40 vol.% concentration can initiate a first crystallization stage, and further addition to 75 vol.% can effect a second stage, leading to a total product recovery of over 75%. uchile.cl

The characteristics of the resulting crystals are also influenced by the process, as shown in the table below.

Table 1: Effect of Ethanol Concentration on this compound Crystallization

| Parameter | 0 vol.% Ethanol (Evaporative) | 20 vol.% Ethanol | 50 vol.% Ethanol | 75 vol.% Ethanol |

| Crystallization Method | Evaporative | Drowning-out | Drowning-out | Drowning-out |

| Inferred Crystal Phase | NaReO₄·2H₂O | NaReO₄·H₂O | Anhydrous NaReO₄ | Anhydrous NaReO₄ |

| Morphology | Inconsistent | Larger particle size | Decreasing size | Decreasing size |

| Data sourced from Cifuentes, L. & Casas, J. M. (2012). uchile.cl |

The use of ethanol not only improves energy efficiency but also yields a product with a larger and more consistent particle morphology compared to evaporative methods. uchile.cl The ethanol can be recovered via distillation and recycled, further enhancing the economic and environmental viability of the process. uchile.clresearchgate.net

Drowning-Out Crystallization using Water-Ethanol Systems

Drowning-out crystallization, also known as antisolvent crystallization, is an effective method for producing this compound (NaReO₄) from its highly soluble aqueous solutions. uchile.clresearchgate.net this compound exhibits very high solubility in water, exceeding 1130 g/L at 298 K, which makes traditional evaporative crystallization energy-intensive. uchile.clwikipedia.org The drowning-out process involves the addition of a co-solvent in which the solute has poor solubility. uchile.cl In this case, ethanol is used as the antisolvent. uchile.clresearchgate.net

The principle of this method lies in the significant reduction of this compound's solubility as the ethanol concentration in the water-ethanol mixture increases. uchile.cl For instance, the solubility of NaReO₄ at 298 K drops from 1140 g/L in pure water to just 20.2 g/L in pure ethanol. uchile.cl By introducing ethanol to an aqueous NaReO₄ solution, supersaturation is induced, leading to the rapid crystallization of the salt. uchile.clresearchgate.net The process is efficient, with crystallization taking only 5 to 10 minutes to reach equilibrium. uchile.clresearchgate.net

This technique offers considerable advantages over conventional thermal evaporation. It results in well-crystalline NaReO₄ particles with a larger size and more consistent morphology. uchile.cl Furthermore, the drowning-out method is more energy-efficient, with studies indicating approximately 35% lower operating costs in terms of energy, ethanol, and water consumption compared to evaporative processes conducted at 363–373 K. uchile.cl The process can be conducted in one or two stages by controlling the volume of added ethanol, typically in the 25–75 vol.% range, to achieve desired product recovery rates. uchile.clresearchgate.net For example, a two-stage process adding ethanol first to 40 vol.% and then to 75 vol.% can achieve a product recovery of over 75%. uchile.cl The spent ethanol-water solution can be distilled to recover the ethanol for recycling, further enhancing the economic viability of the process. uchile.cl

| Ethanol Concentration (vol. %) | NaReO₄ Solubility at 298 K (g/L) |

|---|---|

| 0 | 1140 |

| 20 | - |

| 50 | - |

| 75 | - |

| 100 | 20.2 |

Note: Specific solubility values at intermediate ethanol concentrations were part of the graphical data in the source material and are represented here as requiring experimental determination. uchile.cl

Factors Influencing Crystal Purity and Morphology

The purity and morphology of this compound crystals obtained through drowning-out crystallization are influenced by several key operating parameters. mdpi.com These factors control the supersaturation level, nucleation rate, and crystal growth, which collectively determine the final product characteristics.

Ethanol Concentration: The volume of ethanol added is a primary factor. Higher ethanol concentrations lead to higher supersaturation, which can result in the formation of smaller, more numerous crystals. uchile.clmdpi.com A staged addition of ethanol, for example to 40 vol.% and then to 75 vol.%, allows for better control over the crystallization process and can yield a product with a more uniform particle size distribution. uchile.cl

Temperature: Temperature affects both the solubility of the salt and the viscosity of the solution. mdpi.com While the drowning-out process for this compound is effective at room temperature (298 K), variations in temperature can alter the supersaturation level and crystal growth kinetics. uchile.clmdpi.com

Stirring Rate: Agitation is crucial for maintaining a homogeneous solution and preventing localized high supersaturation when the antisolvent is added. mdpi.comdntb.gov.ua An appropriate stirring rate can reduce crystal agglomeration, where smaller crystals stick together to form larger aggregates. mdpi.comdntb.gov.ua In the related recrystallization of ammonium perrhenate, increased stirring was found to reduce agglomeration. mdpi.com

Impurities: The presence of impurities in the initial solution can affect crystal growth and purity. mdpi.com Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface, leading to lower product purity. mdpi.com However, the crystallization process itself acts as a purification step. This compound crystals produced by ethanol drowning-out have been shown to be of higher purity than the starting materials. uchile.cl For instance, carbon impurities identified as acetone (B3395972) from a washing step could be easily removed by heating the crystals. uchile.cl

Seeding: The introduction of seed crystals can provide surfaces for controlled crystal growth, helping to manage the particle size distribution and prevent excessive nucleation that leads to very fine particles. mdpi.com The number and size of the seeds are important variables in this process. mdpi.com

The interplay of these factors determines the final crystal size, shape, and purity, making their control essential for producing a high-quality product. mdpi.com

Advanced Purification Techniques for this compound and Perrhenic Acid

Ion Exchange Resins for Cation and Impurity Removal (e.g., Potassium, Ammonium, Sodium)

Ion exchange is a widely used and highly effective method for purifying perrhenate solutions and producing high-purity perrhenic acid (HReO₄), which is a direct precursor to this compound. mdpi.commdpi.com This technique is particularly adept at removing cationic impurities such as potassium (K⁺), ammonium (NH₄⁺), and sodium (Na⁺). mdpi.comresearchgate.net

The process typically involves passing a perrhenate-containing solution through a column packed with an ion exchange resin. researchgate.net

Cation Exchange: To remove metallic cations like potassium and sodium, a strongly acidic cation exchange resin in its protonated (H⁺) form is used. researchgate.net As the solution passes through the resin, the impurity cations (e.g., K⁺, Na⁺) are adsorbed onto the resin, and H⁺ ions are released into the solution. mdpi.com This converts the perrhenate salt into perrhenic acid while retaining the cationic impurities on the resin. researchgate.net This method has been shown to reduce potassium levels to less than 5 ppm, and in some cases, as low as 0.307 mg·L⁻¹ from an initial concentration of 24.6 mg·L⁻¹. mdpi.com

Anion Exchange: Anion exchange resins are used to adsorb perrhenate anions (ReO₄⁻) from large volumes of dilute or impure solutions, effectively concentrating the rhenium. espublisher.comgoogle.com The perrhenate is then eluted from the resin using a suitable solution. google.com Resins like Purolite A170 are used for this purpose. espublisher.com Bifunctional anion-exchange resins such as Purolite A530E have demonstrated very high sorption capacities for perrhenate, reaching up to 707 mg/g. researchgate.net

The effectiveness of ion exchange depends on factors like the type of resin, flow rate, and temperature. mdpi.commdpi.com For cation removal, an optimal flow rate of 1–2 bed volumes per hour is often recommended, as higher rates can decrease removal efficiency. mdpi.com While highly effective, challenges include the cost of resins and the need for regeneration after saturation.

| Resin Type | Target Impurity/Ion | Result | Reference |

|---|---|---|---|

| KU-2 Cation Exchange Resin | Potassium (K⁺), Sodium (Na⁺) | K⁺ reduced from 24.6 to 0.307 mg/L; Na⁺ reduced from 1.5 to 0.143 mg/L. | mdpi.com |

| Acidic Cation Exchanger (H⁺ form) | Potassium (K⁺) | Potassium levels reduced to <1 ppm. | |

| Purolite A170 Anion Exchange Resin | Perrhenate (ReO₄⁻) | Used for sorption and desorption to concentrate rhenium. | espublisher.com |

| Purolite A530E Bifunctional Anion-Exchange Resin | Perrhenate (ReO₄⁻) | Maximum sorption capacity of 707 mg/g. | researchgate.net |

Electrodialysis for Rhenium Salt Purification

Electrodialysis is an electrochemical membrane separation process used for the purification, separation, and concentration of ions in a solution. researchgate.nettechnetium-99.ru It is a valuable technique for producing high-purity rhenium compounds, including perrhenic acid and its salts. researchgate.nettechnetium-99.ru

The process utilizes an electrodialysis cell containing alternating cation-exchange and anion-exchange membranes placed between an anode and a cathode. mdpi.com When an electric potential is applied, cations in the solution are driven towards the cathode and anions towards the anode. researchgate.net The ion-exchange membranes are selectively permeable; cation-exchange membranes allow only cations to pass, while anion-exchange membranes allow only anions to pass. mdpi.com

For rhenium purification, a solution of a perrhenate salt (e.g., ammonium or this compound) is fed into the cell. mdpi.comtechnetium-99.ru The ReO₄⁻ anions migrate through the anion-exchange membranes into a concentrating compartment, while cations like K⁺, Na⁺, or NH₄⁺ migrate in the opposite direction through the cation-exchange membranes. researchgate.nettechnetium-99.ru This results in a purified and concentrated stream of perrhenic acid or a purified salt solution, separated from the metallic impurities. researchgate.net

Optimal conditions for the electrodialysis of perrhenate solutions have been identified as a current density of 300 A/m², a temperature of 50°C, and an initial rhenium concentration of 35-40 g/dm³. technetium-99.ru Under these conditions, a perrhenic acid concentration of 300 g/dm³ can be achieved, and the content of impurities like potassium and sodium can be lowered by one to two orders of magnitude. technetium-99.ru This method effectively removes difficult-to-separate impurities like potassium and can be used to upgrade the purity of rhenium compounds significantly, allowing for the production of metal rhenium powder with a purity of 99.997%. espublisher.comresearchgate.nettechnetium-99.ru

Structural Elucidation and Spectroscopic Characterization of Sodium Perrhenate

Vibrational Spectroscopy Studies (Raman and Infrared)

Vibrational spectroscopy, which includes Raman and infrared (IR) spectroscopy, is a powerful tool for probing the molecular vibrations of sodium perrhenate (B82622). These techniques provide insights into the symmetry of the perrhenate ion (ReO₄⁻) and the nature of its stretching and bending modes.

In dilute aqueous solutions, the perrhenate ion (ReO₄⁻) is considered to have a tetrahedral (Td) symmetry. osti.govaip.org This high degree of symmetry is supported by Raman and infrared spectra of aqueous solutions of sodium perrhenate. osti.govaip.orgsemanticscholar.org However, in the crystalline state, the symmetry of the perrhenate ion can be influenced by the crystal lattice. For this compound, which crystallizes in a tetragonal system, the local symmetry of the perrhenate ion is reduced from the ideal Td symmetry. hanford.gov This change in symmetry from Td to C₂ᵥ in the solid state can be observed through changes in the vibrational spectra, such as the splitting of degenerate vibrational modes. rsc.org

The vibrational spectrum of this compound is characterized by distinct stretching and bending modes of the ReO₄⁻ tetrahedron. The Raman spectrum of crystalline NaReO₄ shows a strong symmetric stretching mode (ν₁) and an antisymmetric stretching mode (ν₃). hanford.gov Additionally, bending vibrations (ν₂ and ν₄) are observed at lower frequencies. researchgate.netpsu.edu

The fundamental vibrations for crystalline NaReO₄ have been identified through Raman spectroscopy. hanford.gov The infrared spectrum provides complementary information, with a strong absorption band observed around 914 cm⁻¹ for the perrhenate ion in solution, corresponding to an antisymmetric stretching mode. osti.gov

A representative table of the fundamental vibrational modes for crystalline this compound is provided below:

| Vibrational Mode | Raman Shift (cm⁻¹) | Assignment |

| ν₁ (A₁) | ~959 | Symmetric Stretch |

| ν₃ (E_g) | ~888 | Antisymmetric Stretch |

| ν₃ (B_g) | ~925 | Antisymmetric Stretch |

| ν₂, ν₄ | 300-400 | Bending Modes |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.

Crystallographic Analysis of this compound Structures

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in solid this compound.

This compound crystallizes in a tetragonal system with the space group I4₁/a. hanford.govresearchgate.netnih.gov This structure is of the scheelite (CaWO₄) type. hanford.govresearchgate.net The crystal lattice consists of isolated ReO₄ tetrahedra, where the rhenium atom is bonded to four oxygen atoms. These tetrahedra are linked by sodium ions, which are coordinated to eight oxygen atoms in a dodecahedral arrangement. researchgate.net The Re-O bond length within the tetrahedra is approximately 1.728 Å. researchgate.net This structural determination confirms the tetrahedral geometry of the perrhenate anion in the solid state, albeit with slight distortions due to the crystal packing. researchgate.netresearchgate.net

High-pressure, high-temperature synthesis techniques have been employed to obtain single crystals of this compound suitable for detailed structure refinement. researchgate.netsciencegate.app By oxidizing rhenium metal with sodium nitrate (B79036) under a pressure of 4 kbar and a temperature of 400 °C, well-defined single crystals were produced. researchgate.netsciencegate.app The subsequent structure refinement using X-ray diffraction data from these crystals confirmed the scheelite-type structure proposed earlier and provided highly accurate atomic distances and angles. researchgate.net This high-pressure synthesis is a valuable method for producing high-quality crystals of inorganic materials for crystallographic studies. aip.org

Nuclear Magnetic Resonance (NMR) Investigations of Aqueous this compound Solutions

The nuclear magnetic properties of the rhenium isotopes, ¹⁸⁵Re and ¹⁸⁷Re, present a unique case for NMR spectroscopy. Both isotopes possess a nuclear spin of I = 5/2 and are therefore quadrupolar, which typically leads to very broad signals in the NMR spectrum, especially for molecules in asymmetric environments. huji.ac.il However, the signals for these isotopes are observable in aqueous solutions of this compound. huji.ac.ilweizmann.ac.il

Of the two NMR-active rhenium nuclei, ¹⁸⁷Re is generally the preferred isotope for NMR studies. This preference stems from the fact that ¹⁸⁷Re provides signals that are more sensitive and narrower than those of ¹⁸⁵Re. huji.ac.il The natural abundance of ¹⁸⁷Re is 62.60%, while that of ¹⁸⁵Re is 37.40%. northwestern.edu The receptivity of ¹⁸⁷Re relative to the proton (¹H) at natural abundance is 0.0895, which is higher than that of many other quadrupolar nuclei. huji.ac.il

A notable characteristic of rhenium NMR is that the resonance frequencies of ¹⁸⁵Re and ¹⁸⁷Re are close enough to be observed within the same spectrum when using a high-resolution spectrometer. huji.ac.il This allows for simultaneous investigation of both isotopes.

Studies on powdered this compound (NaReO₄) using solid-state NMR (SSNMR) have provided definitive evidence for high-order quadrupole-induced effects. rsc.orgresearchgate.net These effects cause fine structures in the SSNMR spectra that are not predicted by second-order perturbation theory. rsc.org The analysis of these complex line shapes, in conjunction with nuclear quadrupole resonance (NQR) data, allows for the precise determination of the nuclear quadrupole coupling constants (Cₐ) for both rhenium isotopes. rsc.org For NaReO₄ at 291.8 K, the determined values are Cₐ(¹⁸⁵Re) = 300.68(0.02) MHz and Cₐ(¹⁸⁷Re) = 284.54(0.02) MHz. rsc.org

The following table provides a summary of the key NMR properties for the rhenium isotopes:

| Property | ¹⁸⁵Re | ¹⁸⁷Re |

| Nuclear Spin (I) | 5/2 | 5/2 |

| Natural Abundance (%) | 37.40 | 62.60 |

| Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) | 6.1057 | 6.1682 |

| Quadrupole Moment (10⁻²⁸ Q/m²) | 2.18 | 2.07 |

| Resonance Frequency (MHz) at 11.744T | 112.569 | 113.722 |

| Relative Sensitivity (¹H=1.00) | 0.13 | 0.13 |

| Absolute Sensitivity (¹H=1.00) | 4.93 x 10⁻² | 8.62 x 10⁻² |

| Reference Compound | 0.1 M KReO₄ in D₂O | 0.1 M KReO₄ in D₂O |

| Data sourced from IMSERC-Northwestern University northwestern.edu |

In addition to rhenium NMR, ¹⁷O NMR spectroscopy has also been employed to study the perrhenate anion (ReO₄⁻). researchgate.net The chemical shift of the ¹⁷O resonance in the perrhenate anion is highly shielded, which is attributed to the high negative charge on the oxygen atoms. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Perrhenate Systems

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing inorganic ions in solution. acs.orgwikipedia.org In the context of perrhenate systems, ESI-MS has been utilized to study the behavior of the perrhenate anion (ReO₄⁻) in aqueous solutions containing various cations, including sodium (Na⁺), potassium (K⁺), and ammonium (B1175870) (NH₄⁺). nih.govacs.org

Studies using negative ion mode ESI-MS (ESI⁻) on freshly prepared solutions of this compound have provided insights into the fragmentation of the perrhenate ion. nih.govacs.org The cone voltage, a key parameter in the ESI process, influences the degree of fragmentation. The collision-activated dissociation (CAD) that occurs in the cone-to-skimmer region of the mass spectrometer is responsible for the observed fragmentation patterns. nih.govacs.org

A significant finding from these ESI-MS studies is that the ions [ReO₃]⁻ and [ReO₂]⁻, which are detected in the mass spectra, are not present in the bulk solution. nih.govacs.org Instead, they are formed in the gas phase through a dissociative collision process. This process involves the stripping of a single oxygen atom from their precursor ions, [ReO₄]⁻ and [ReO₃]⁻, respectively. nih.govacs.org

The perrhenate anion itself, ReO₄⁻, gives a clean mass spectrum, with distinct peaks corresponding to its two stable isotopes, ¹⁸⁵Re and ¹⁸⁷Re. acs.org The natural abundances of these isotopes are approximately 37.1% and 62.9%, respectively, leading to a characteristic isotopic pattern in the mass spectrum with peaks at m/z 249 and 251 in a relative abundance ratio of about 1:1.7. acs.org

Furthermore, ESI-MS has been used to investigate the formation of aggregated species in solution. rsc.orgrsc.org For instance, in studies involving supramolecular ion pairs (SIPs) of perrhenate, ESI-MS has revealed the presence of aggregated assemblies in solution. rsc.orgrsc.org

The following table summarizes the key ions observed in the ESI-MS of this compound solutions:

| Ion | m/z (for ¹⁸⁷Re) | Origin |

| [¹⁸⁷ReO₄]⁻ | 251 | Parent ion from bulk solution |

| [¹⁸⁵ReO₄]⁻ | 249 | Parent ion from bulk solution |

| [ReO₃]⁻ | 235 | Gas-phase fragmentation of [ReO₄]⁻ |

| [ReO₂]⁻ | 219 | Gas-phase fragmentation of [ReO₃]⁻ |

Advanced Applications of Sodium Perrhenate in Catalysis Research

Catalytic Activity in Organic Synthesis Reactions

The catalytic prowess of sodium perrhenate (B82622) is particularly evident in its application to various organic synthesis reactions, where it enables efficient and selective transformations.

Sodium perrhenate is an effective catalyst for the deoxydehydration (DODH) of vicinal diols, a significant reaction that converts biomass-derived polyols into valuable alkenes. rsc.orgresearchgate.net This transformation involves the removal of two adjacent hydroxyl groups from a diol to form an alkene, a process that typically requires a reductant. rsc.org Oxo-rhenium compounds, such as perrhenate salts, have shown considerable activity in catalyzing this reaction. figshare.comnih.gov The general scheme for this reaction is the conversion of a vicinal diol to an olefin with the aid of a sacrificial reductant. rsc.org For instance, pyridinium (B92312) perrhenates have been demonstrated to be effective catalysts for the DODH of diols into alkenes at lower temperatures than previously reported. rsc.orgresearchgate.net The catalytic cycle generally involves the coordination of the diol to the rhenium center, reduction of the metal, and subsequent elimination of the alkene. umass.edu

Table 1: Examples of Reductants Used in Perrhenate-Catalyzed DODH This table is generated based on available research data and is for illustrative purposes.

| Reductant | Substrate Example | Product Example | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Phenyl-1,2-ethanediol | Styrene | figshare.comresearchgate.net |

| Secondary Alcohols (e.g., 3-octanol) | 1,2-Hexanediol | 1-Hexene | researchgate.net |

| Sulfite | Glycols | Olefins | acs.org |

Impact of Counterions on Catalytic Efficiency and Reaction Mechanism in DODH

The efficiency and mechanism of the perrhenate-catalyzed DODH reaction are significantly influenced by the nature of the counterion. researchgate.net Studies comparing different perrhenate salts, such as those with sodium (Na⁺), potassium (K⁺), ammonium (B1175870) (NH₄⁺), and tetrabutylammonium (B224687) (Bu₄N⁺) cations, have revealed that the counterion is not a mere spectator but plays an active role throughout the catalytic cycle. researchgate.net

The counterion affects several key aspects of the reaction:

Intermediate Structures: The geometry and stability of intermediate species in the catalytic cycle are influenced by the counterion. researchgate.net

Gibbs Free Energy: The thermodynamics of the reaction, as indicated by Gibbs free energy changes, are modulated by the counterion. researchgate.net

For example, computational studies using density functional theory (DFT) have confirmed that the counterion is involved in all major stages of the DODH mechanism, including the condensation of the diol, the reduction of the rhenium center, and the final extrusion of the alkene. researchgate.net Pyridinium perrhenates, for instance, have been found to be more effective catalysts than various ammonium salts, while quaternary ammonium salts are largely inactive, highlighting the profound impact of the cation's structure. rsc.orgresearchgate.net

Key mechanistic steps influenced by the catalyst system include:

Proton Transfer: Proton transfer is a critical event in the catalytic cycle. researchgate.net For instance, in reactions catalyzed by pyridinium perrhenate salts, computational studies indicate that proton shuttling between the ion pair is an intrinsic part of the mechanism. rsc.orgresearchgate.net Water molecules can also mediate proton transfer, facilitating the reaction through a hydrogen-bond compression mechanism. loerting.at

Nucleophilic Attack: The nucleophilic attack of a reductant, such as PPh₃, on a rhenium-oxo bond is a key transition state. figshare.comnih.govresearchgate.net The counterion can influence this step by acting as a template, holding the reactants in the correct orientation, and by acting as a hydrogen-bond acceptor, which can enhance the nucleophilicity of the attacking species. acs.org The concerted process of nucleophilic attack and proton transfer can stabilize transition states, similar to mechanisms observed in enzyme catalysis. sjtu.edu.cn

Role as a Precursor for Rhenium-Based Catalysts in Industrial Processes

Beyond its direct catalytic applications, this compound serves as an essential precursor for the synthesis of highly active rhenium-based catalysts used in large-scale industrial processes. chemimpex.com Its high solubility and stability make it a convenient starting material for catalyst preparation. chemimpex.com

In the petrochemical industry, rhenium-containing catalysts are pivotal for processes like hydrocracking and reforming. chemimpex.com this compound is a commonly used precursor to introduce rhenium into these catalytic formulations. chemimpex.comgoogle.com For instance, it can be used to impregnate a refractory oxide support, which is then further processed to create the final catalyst. google.com These catalysts, often bimetallic or multimetallic (e.g., platinum-rhenium), are essential for producing high-octane gasoline from naphtha feedstock. chemimpex.comgoogle.com The presence of rhenium enhances the catalyst's stability and activity. chemimpex.com

Olefin metathesis is a powerful reaction in organic chemistry for the synthesis of complex molecules, and rhenium-based catalysts are highly effective for this transformation. ontosight.aisigmaaldrich.comsigmaaldrich.com this compound can be used as a precursor to generate active rhenium complexes for olefin metathesis. ontosight.aismolecule.com Rhenium heptoxide (Re₂O₇), which can be derived from this compound, is a known precursor for organorhenium oxides that catalyze olefin metathesis and other transformations. sigmaaldrich.comsigmaaldrich.com The conversion of the oxidic rhenium precursor, such as perrhenate, into a metathesis-active rhenium alkylidene is a key initiation step in these catalytic systems. ethz.ch

Precursor for Rhenium Nitrides as Catalysts (e.g., Ammonia (B1221849) Synthesis, Hydrodenitrogenation)

This compound serves as a crucial precursor in the synthesis of various rhenium nitride species, including ReN, Re₂N, and Re₃N. wikipedia.orgaip.org These materials have garnered significant attention for their catalytic prowess in key industrial processes such as ammonia synthesis and hydrodenitrogenation (HDN). wikipedia.orgresearchgate.net The transformation of this compound into catalytically active rhenium nitrides typically involves high-temperature reactions, sometimes under elevated pressures, often with a nitrogen source like ammonia or in combination with other compounds such as boron nitride.

One notable method for synthesizing rhenium nitride, specifically Re₃N, involves a high-pressure solid-state metathesis (HPSSM) reaction between this compound and boron nitride (BN). aip.org This reaction, conducted at 14 GPa and 1600 °C, yields Re₃N, showcasing a direct route from the perrhenate salt to the nitride catalyst. aip.org

Ammonia Synthesis

Rhenium nitride catalysts have demonstrated notable activity in ammonia synthesis. Research has shown that rhenium nitride can be more active than its metallic rhenium counterpart. researchgate.net The active phase in these catalysts is often considered to be Re₃N. researchgate.net The performance of rhenium nitride catalysts can be further enhanced through the addition of promoters. For instance, the addition of cobalt to form a Co-Re catalyst has been shown to significantly boost activity. researchgate.net Similarly, cesium has been identified as an effective promoter for supported rhenium catalysts, which may contain active rhenium nitride phases. researchgate.net

Table 1: Performance of Rhenium Nitride Catalysts in Ammonia Synthesis

| Catalyst | Precursor(s) | Promoter | Reaction Temperature (K) | Pressure (MPa) | Ammonia Synthesis Rate (μmol·h⁻¹·g⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Re₃N | Rhenium | None | 623 | 0.1 | 179 | researchgate.netresearchgate.net |

| Co-Re (1:4) | Rhenium, Cobalt | Cobalt | 623 | 0.1 | 492 | researchgate.net |

| Re/Al₂O₃ | Ammonium perrhenate | None | - | - | Active, contains Re nitride | researchgate.netresearchgate.net |

| Cs-Re/Al₂O₃ | Ammonium perrhenate, Cesium nitrate (B79036) | Cesium | - | - | Higher activity than unpromoted | researchgate.net |

Hydrodenitrogenation

Rhenium nitrides are also effective catalysts for hydrodenitrogenation (HDN), a critical process in the refining of crude oil to remove nitrogen-containing compounds. wikipedia.orgresearchgate.net These nitrogen compounds can poison downstream catalysts and contribute to the formation of harmful pollutants upon combustion. Rhenium nitride catalysts have shown activity in the HDN of model nitrogen-containing heterocyclic compounds such as quinoline (B57606) and pyridine (B92270). researchgate.netresearchgate.netoaes.cc

In a study on the hydrodenitrogenation of quinoline, a rhenium nitride catalyst was tested and its performance was compared to that of rhenium metal and rhenium sulfide (B99878). researchgate.netresearchgate.net While rhenium sulfide showed the best performance among the three, the study confirmed the activity of rhenium nitride for this important reaction. researchgate.netresearchgate.net After the reaction, the surface of the rhenium nitride was found to be similar to that of rhenium metal, suggesting potential changes in the catalyst under reaction conditions. researchgate.netresearchgate.net

Table 2: Research Findings on Rhenium Nitride in Hydrodenitrogenation

| Catalyst | Reactant | Pressure (MPa) | Temperature Range (K) | Key Finding | Reference |

|---|---|---|---|---|---|

| Rhenium Nitride | Quinoline | 3.1 | 523 - 613 | Active for quinoline HDN | researchgate.netresearchgate.net |

| Rhenium Nitride | Pyridine | - | - | Active for pyridine HDN | oaes.cc |

Research in Materials Science and Engineering Utilizing Sodium Perrhenate

Development of Advanced Rhenium-Containing Materials

The unique properties of the element rhenium make it a vital component in materials designed for extreme environments. Sodium perrhenate (B82622) is a common starting chemical for the synthesis of rhenium metal powder and other rhenium compounds used in these advanced materials.

Precursor for High-Performance Rhenium Alloys (e.g., Jet Engine Components, Gas Turbines)

Sodium perrhenate, alongside the more commonly cited ammonium (B1175870) perrhenate, is a key precursor in the production of high-purity rhenium metal powder. This powder is then used as a critical alloying element in nickel-based superalloys essential for the manufacturing of high-pressure turbine blades and other components for jet aircraft and industrial gas turbine engines. rheniumet.comfirmetal.comusgs.govshanghaimetal.com

The addition of rhenium, typically between 3% and 6% by weight, imparts a suite of superior high-temperature properties, a phenomenon often termed the "rhenium effect". rheniumet.comresearchgate.netmatec-conferences.org Key benefits of adding rhenium to these superalloys include:

Enhanced Creep Strength: Rhenium is one of the most effective solid-solution strengthening elements. It slows down the diffusion rate of other elements in the alloy, which inhibits the deformation known as creep at elevated temperatures. firmetal.comresearchgate.netresearchgate.netgoogle.com

Improved Fatigue Resistance: The addition of rhenium significantly improves the alloy's resistance to fatigue, extending the operational lifetime of engine components. matec-conferences.orgresearchgate.net

Second and third-generation single-crystal superalloys, such as CMSX-4 and PWA 1484, rely on rhenium to achieve the demanding performance standards of modern aviation and power generation. matec-conferences.orgresearchgate.netresearchgate.net The process involves the chemical reduction of perrhenate salts to produce rhenium metal, which is then incorporated into the superalloy melt during the casting of single-crystal turbine blades. mdpi.comprometia.eu

Table 1: Effect of Rhenium on Nickel-Based Superalloy Properties This table is interactive. Click on headers to sort.

| Property | Enhancement due to Rhenium Addition | Application Benefit |

|---|---|---|

| Creep Resistance | Significantly increased due to solid solution strengthening and slowed diffusion. firmetal.comresearchgate.netresearchgate.netgoogle.com | Longer component life under high stress and temperature. |

| Fatigue Performance | Improved resistance to cyclical loading. matec-conferences.orgresearchgate.net | Increased reliability and safety of turbine blades. |

| Thermal Stability | Raises the maximum operating temperature of the alloy. rheniumet.comusgs.gov | Higher engine efficiency and power output. |

| Microstructural Stability | Inhibits the undesirable growth of the γ′ phase. rheniumet.com | Maintains alloy strength and integrity over time. |

Contribution to Specialty Glasses and Ceramics for Enhanced Thermal Stability and Optical Properties

In the field of optics and glass science, this compound is explored for its potential to modify the properties of specialty glasses. Research on sodium borosilicate glasses has demonstrated that rhenium can be incorporated into the glass matrix. researchgate.net Raman spectroscopy studies of these glasses reveal sharp spectral bands characteristic of the crystalline NaReO₄ salt, indicating that the perrhenate anion (ReO₄⁻) is present within the glass structure, often in alkali-rich regions. researchgate.net

The incorporation of heavy metal oxides is a known method for increasing the refractive index of glass, a critical property for lenses and other optical components. google.comnih.govmitsuichemicals.commitsuichemicals.com While detailed studies on the specific enhancements are ongoing, the ability to successfully integrate this compound into the glass melt opens possibilities for developing new optical materials with tailored properties. The presence of rhenium, a heavy element, is expected to enhance properties such as:

Refractive Index: Potentially leading to thinner and lighter lenses for a given optical power.

Thermal Stability: Rhenium's high melting point suggests its compounds may improve the thermal resilience of the host material.

Studies on Superconductors and Specialized Coatings Incorporating Rhenium Compounds

This compound serves as a precursor for producing various rhenium compounds, including oxides, borides, and pure metal thin films, which are subjects of intense research for their unique electronic and material properties.

Superconductors: Rhenium-based materials have shown significant promise in the field of superconductivity. Rhenium itself exhibits superconductivity at low temperatures, and researchers have explored various alloys and compounds to enhance these properties. engineering.comaps.orgcolorado.edu Notable examples include rhenium diboride (ReB₂), which is also a superhard material, and novel binary alloys like Re₇X₃ (where X = Nb, Ta, Ti, Zr, Hf). wikipedia.orgosti.govnih.govarxiv.org The synthesis of these materials often begins with a pure rhenium source, such as rhenium powder or rhenium oxides, which can be derived from this compound. stanfordmaterials.comsamaterials.comwikipedia.org

Specialized Coatings: Rhenium coatings are highly valued for their performance in extreme environments. ultramet.comadvancedsciencenews.com They offer a combination of a high melting point, excellent wear resistance, and the ability to act as a diffusion barrier at high temperatures. ultramet.comampp.org These coatings are applied to components in the aerospace and defense industries, such as rocket nozzles and gas turbine parts, to protect them from oxidation, corrosion, and erosion. advancedsciencenews.comnih.gov The production of these coatings can be achieved through processes like chemical vapor deposition (CVD) or electroplating, which utilize volatile or soluble rhenium compounds derived from precursors like this compound. advancedsciencenews.comamazonaws.com Ultramet has noted that black rhenium coatings can achieve an emittance of 1.00 at 3632°F (2000°C), making them ideal for radiating heat. ultramet.com

Incorporation into Crystalline Solids for Immobilization Purposes

A significant area of materials research involving this compound is in the development of crystalline waste forms for the safe, long-term disposal of nuclear waste. This research focuses on trapping radioactive ions within a stable crystal lattice to prevent their release into the environment.

Synthesis and Structural Characterization of Perrhenate Sodalite

Researchers have successfully synthesized and characterized a crystalline solid known as perrhenate sodalite, with the chemical formula Na₈[AlSiO₄]₆(ReO₄)₂. This material is synthesized using a hydrothermal method, where a zeolite precursor is treated with a sodium hydroxide (B78521) solution containing excess this compound at elevated temperature and pressure.

The resulting perrhenate sodalite has been extensively characterized using various analytical techniques:

X-ray Powder Diffraction (XRD): Rietveld refinement of XRD data confirms that the material adopts a cubic sodalite structure, belonging to the P-43n space group.

Spectroscopy: Raman spectroscopy confirms the presence of the tetrahedral perrhenate (ReO₄⁻) groups within the sodalite's aluminosilicate cages.

Nuclear Magnetic Resonance (NMR): Magic Angle Spinning (MAS) NMR studies of ²⁹Si and ²⁷Al nuclei confirm the alternating Si, Al tetrahedral ordering characteristic of the sodalite framework.

Table 2: Structural and Synthesis Data for Perrhenate Sodalite (Na₈[AlSiO₄]₆(ReO₄)₂) This table is interactive. Click on headers to sort.

| Parameter | Value / Method | Source |

|---|---|---|

| Synthesis Method | Hydrothermal | First initial search result researchgate.net |

| Precursor | Zeolite 4A | First initial search result researchgate.net |

| Reagent | This compound in NaOH solution | First initial search result researchgate.net |

| Crystal System | Cubic | First initial search result rheniumet.comultramet.com |

| Space Group | P-43n (No. 218) | First initial search result ultramet.comadvancedsciencenews.com |

| Anion Location | ReO₄⁻ occupies the center of the sodalite β-cage | First initial search result researchgate.netultramet.com |

| Oxidation State of Rhenium | +7 | First initial search result researchgate.netultramet.com |

Relevance as a Chemical Analogue for Pertechnetate (B1241340) in Nuclear Waste Immobilization

The primary motivation for studying perrhenate sodalite is its role as a stable, non-radioactive chemical analogue for pertechnetate (TcO₄⁻). Technetium-99 (⁹⁹Tc) is a fission product found in high-level nuclear waste that poses a significant environmental risk due to its long half-life (211,000 years) and high mobility in groundwater as the pertechnetate anion.

Developing a durable waste form to immobilize ⁹⁹Tc is a major goal in environmental management. Because handling radioactive ⁹⁹Tc is difficult and expensive, researchers use rhenium as a surrogate. The perrhenate ion (ReO₄⁻) is an excellent chemical analogue for the pertechnetate ion (TcO₄⁻) because they share key chemical and physical properties:

Both are tetrahedral oxyanions.

They have a similar ionic size and charge distribution.

They exhibit similar behavior in chemical reactions and incorporation into crystal structures.

By studying the synthesis, structure, and stability of perrhenate sodalite, scientists can predict how pertechnetate would behave under similar conditions. This analogue approach allows for the development and optimization of immobilization strategies, such as incorporation into sodalite or other crystalline solids, without the complications of radioactivity. Studies have successfully demonstrated that the TcO₄⁻ anion can be incorporated into the sodalite structure, validating the use of perrhenate as a reliable surrogate. researchgate.netultramet.comadvancedsciencenews.com

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | NaReO₄ |

| Ammonium Perrhenate | NH₄ReO₄ |

| Rhenium | Re |

| Nickel | Ni |

| Sodium Borosilicate | Varies |

| Rhenium Diboride | ReB₂ |

| Niobium | Nb |

| Tantalum | Ta |

| Titanium | Ti |

| Zirconium | Zr |

| Hafnium | Hf |

| Perrhenate Sodalite | Na₈[AlSiO₄]₆(ReO₄)₂ |

| Sodium Hydroxide | NaOH |

| Silicon | Si |

| Aluminum | Al |

| Pertechnetate | TcO₄⁻ |

Rhenium Oxide Nanoparticle Synthesis and Functionalization

This compound (NaReO₄) serves as a crucial and versatile precursor in the materials science and engineering field for the synthesis of rhenium oxide nanoparticles (ReₓOᵧ). These nanoparticles are of significant interest due to their potential applications in catalysis and biomedicine. Various methodologies have been developed to produce ReₓOᵧ nanoparticles from this compound, each offering control over particle size, composition, and structure.

Synthesis Methodologies

Several techniques have been successfully employed to synthesize rhenium oxide nanoparticles from this compound, including radiolytic reduction, chemical reduction, and pulsed laser ablation.

Gamma Irradiation: One effective method is the radiolytic reduction of this compound in an aqueous solution. In this process, a solution of this compound, typically in a water-isopropanol mixture, is exposed to a cobalt-60 gamma source. iaea.org The gamma irradiation of water produces strong reducing species, which are harnessed to reduce the perrhenate ions, leading to the nucleation and growth of amorphous ReₓOᵧ nanoparticles. iaea.org Isopropanol is added to scavenge oxidizing species that are also generated during irradiation. iaea.org The size of the resulting nanoparticles, generally ranging from 10 to 55 nm, can be controlled by adjusting the initial concentration of this compound and the absorbed radiation dose. iaea.org Research has shown that the average particle size tends to increase with a higher initial concentration of NaReO₄ and a greater absorbed dose. iaea.org

| Initial NaReO₄ Concentration (mM) | Absorbed Dose (kGy) | Average Particle Size Trend |

|---|---|---|

| 1 | 10-40 | Increasing size with dose |

| 3 | 10-40 | Increasing size with dose |

| 5 | 10-30 | Increasing size with dose |

| 5 | 40 | Decrease in size observed |

Chemical Reduction: Rhenium oxide nanoparticles can also be synthesized through the chemical reduction of this compound. A common approach involves using sodium borohydride (B1222165) (NaBH₄) as the reducing agent in an aqueous solution. researchgate.net This method can yield very finely divided, black rhenium(III) oxide with notable catalytic activity. researchgate.net However, a significant challenge in the chemical reduction of perrhenate is controlling the final oxidation state of the rhenium, which can result in a mixture of rhenium oxides. researchgate.net

Pulsed Laser Ablation: The femtosecond pulsed laser ablation in liquid (fsPLAL) method represents another advanced technique for producing rhenium and rhenium oxide nanoparticles. tubitak.gov.trnih.gov This "clean" synthesis method involves irradiating a target in ultrapure water, and can produce a mixture of hexagonal Re and perovskite-like cubic ReO₃ nanoparticles. tubitak.gov.trnih.govnih.gov The ratio of Re to ReO₃ and the crystallite size can be influenced by the laser parameters and irradiation time. tubitak.gov.trresearchgate.net

| Product | Crystal Structure | Approx. Crystallite Size | Observed Particle Size Range (TEM) |

|---|---|---|---|

| Re/ReO₃ Mixture | Hexagonal (Re) / Cubic (ReO₃) | ~20 nm | ~20 nm to ~60 nm |

| Pure ReO₃ | Cubic | ~25 nm | ~20 nm to ~60 nm |

Functionalization of Rhenium Oxide Nanoparticles

For applications in areas like biomedicine, the surface of the synthesized ReₓOᵧ nanoparticles often requires modification or functionalization. This process enhances biocompatibility and allows for targeted delivery. researchgate.net For instance, ReₓOᵧ nanoparticles produced from the reduction of perrhenate by sodium borohydride have been successfully functionalized for potential use in cancer cell targeting. In one study, the nanoparticles were capped with a conjugate of folic acid and tetraaminophthalocyanine. researchgate.net This functionalization aims to leverage the folate receptor, which is often overexpressed on the surface of cancer cells, to achieve targeted internalization of the nanoparticles. researchgate.net

Solution Chemistry and Reactivity Investigations of Sodium Perrhenate

Solubility Studies in Mixed Solvent Systems (e.g., Water-Ethanol)

The solubility of sodium perrhenate (B82622) is highly dependent on the solvent system. While it is very soluble in water, its solubility decreases significantly with the addition of ethanol (B145695). uchile.cl This property is exploited in a process known as drowning-out or antisolvent crystallization, where ethanol is added to an aqueous solution of NaReO₄ to induce its precipitation at room temperature. uchile.cluchile.cl This method is more energy-efficient compared to traditional evaporative crystallization. uchile.cl

Research conducted at 298 K (25 °C) has quantified the solubility of sodium perrhenate in various water-ethanol mixtures. In pure water, its solubility is approximately 1140 g/L, whereas in pure ethanol, this value drops to 20.2 g/L. uchile.cl The addition of ethanol progressively lowers the solubility; for instance, in a 50 vol. % ethanol-water mixture, the solubility is reduced by about half, and in an 80 vol. % ethanol solution, it is reduced to just 10% of its solubility in pure water. uchile.cl The density of the saturated solution also decreases as the ethanol concentration increases. uchile.cl

Interactive Table: Solubility of this compound in Water-Ethanol Systems at 298 K

| Ethanol Concentration (vol. %) | NaReO₄ Solubility (g/L) | Saturated Solution Density (g/cm³) |

| 0 | 1140 | 1.84 |

| 50 | ~570 | 1.22 |

| 100 | 20.2 | 0.83 |

| Data sourced from Cifuentes & Casas (2012). uchile.cl |

Ion Exchange Behavior and Selectivity in Aqueous Media

The perrhenate anion (ReO₄⁻) shows a high affinity for various ion exchange resins, a characteristic that is fundamental to the recovery and purification of rhenium from industrial process solutions. researchgate.netmdpi.com Both strong and weak base anion exchangers are utilized, with the choice depending on the specific application and the composition of the feed solution. purolite.com

The selectivity of these resins is a crucial factor, especially when separating rhenium from other metals like molybdenum, which often co-exists in leach liquors. researchgate.net Weak base anion exchange resins, such as Purolite® A170, have demonstrated high selectivity for the perrhenate anion. purolite.com The high affinity of anion exchangers for ReO₄⁻ is attributed to the anion's size and low degree of hydration. researchgate.net Resins with complex amine functional groups, like Purolite A170 and A172, are particularly effective as they favor less charged and more hydrophobic anions. researchgate.net

Furthermore, research into hybrid mesoporous anion-exchange resins has shown that those functionalized with bulky N-((trimethoxysilyl)propyl)-N,N,N-tri-n-butylammonium ions exhibit a higher affinity for perrhenate ions compared to those with smaller trimethylammonium groups, a phenomenon consistent with Hofmeister selectivity. acs.org

Reactions with Reducing Agents

This compound, where rhenium is in its highest +7 oxidation state, serves as a precursor for the synthesis of various rhenium compounds in lower oxidation states through reduction reactions.

Formation of Nonahydridorhenate with Sodium in Ethanol

**6.3.2. Reduction to Lower Oxidation State Rhenium Compounds (e.g., ReO₂) **

This compound can be reduced to form rhenium compounds with lower oxidation states, such as rhenium dioxide (ReO₂), where rhenium is in the +4 state. The electrochemical reduction of perrhenate ions has been shown to lead to the formation of rhenium dioxide. researchgate.net While not a direct reaction of NaReO₄, the thermal decomposition of ammonium (B1175870) perrhenate in a sealed tube at 500 °C also yields ReO₂, demonstrating the accessibility of this lower oxidation state from a perrhenate source. wikipedia.org Furthermore, chemical reduction using other agents can yield different oxidation states; for example, reacting tetrabutylammonium (B224687) perrhenate with trimethylsilyl (B98337) chloride produces an oxychloride of Re(V). wikipedia.org

Synthesis of Rhenium Oxide Nanoparticles via Reduction with Sodium Borohydride (B1222165)

The reduction of perrhenate salts using sodium borohydride (NaBH₄) is a method employed for the synthesis of rhenium oxide nanoparticles (RexOy NPs). researchgate.netresearchgate.net This reaction, often carried out in an aqueous medium, can be difficult to control, sometimes resulting in a mixture of rhenium oxides with different oxidation states. researchgate.net Studies have shown that adding sodium borohydride to cold aqueous solutions of perrhenate and acetic acid can produce finely divided, black rhenium(III) oxide (Re₂O₃), which exhibits catalytic activity. acs.org This method provides a route to access nanostructured rhenium materials from a this compound precursor. researchgate.netdntb.gov.ua

Coordination Chemistry of the Perrhenate Anion (ReO₄⁻)

The perrhenate anion, ReO₄⁻, is a tetrahedral, d⁰ species that can act as a ligand in coordination chemistry. wikipedia.org It is generally considered a weakly coordinating anion. It is a weaker base than chloride or bromide but a stronger base than perchlorate (B79767) or tetrafluoroborate. wikipedia.org

Despite its weak coordinating ability, the perrhenate anion has been shown to form a variety of coordination complexes. It can bind to metal centers in a monodentate fashion, as observed in thorium(IV) complexes with phosphate (B84403) or phosphine (B1218219) oxide ligands. researchgate.net In some cases, it can act as a bridging ligand. An exceptional example features the ReO₄⁻ anion acting as a rare tridentate bridging ligand, connecting three copper units in a complex framework. acs.org

The ReO₄⁻ anion can also be encapsulated within the cavities of host molecules. Lanthanide complexes with cucurbit[n]uril macrocycles have been shown to encapsulate perrhenate ions, with the anion's orientation and coordination mode varying within the host cavity. acs.org Similarly, tripodal anion receptors can bind perrhenate within molecular clefts, primarily through anion-π interactions and electrostatic attraction. mdpi.com In organometallic chemistry, the perrhenate anion has been observed to substitute other ligands, such as pyrazole, in a molybdenum complex. psu.edu

Formation of Tetrathiorhenate from Polysulfide Solutions

The conversion of the perrhenate ion (ReO₄⁻) to the tetrathiorhenate anion (ReS₄⁻) involves the complete substitution of oxide ligands with sulfide (B99878) ligands. This transformation is achieved by reacting an aqueous solution of this compound with a source of sulfide, such as hydrogen sulfide (H₂S) or an ammonium polysulfide solution. nih.govnih.govnih.govnih.govnih.govnih.govnih.gov

The reaction with hydrogen sulfide proceeds through the formation of an intermediate, [ReO₃S]⁻, before the full substitution to tetrathiorhenate occurs. nih.gov A more direct method involves the use of aqueous ammonium sulfide or polysulfide solutions. nih.gov The synthesis can be effectively carried out by adding a perrhenate salt, like sodium or ammonium perrhenate, to an aqueous ammonium sulfide or polysulfide solution. nih.gov To facilitate the precipitation of the tetrathiorhenate salt and improve yields, a cation capable of forming an insoluble salt with the tetrathiorhenate anion is often introduced into the reaction mixture. nih.gov Examples of such cations include tetraethylammonium (B1195904) and tetraphenylphosphonium. nih.gov

The reaction is typically performed at room temperature with stirring for several hours to ensure complete conversion. nih.gov The pH of the solution is a crucial parameter, ideally maintained in the range of 8 to 11 to favor the formation of the desired product and prevent the oligomerization or polymerization of the tetrathiorhenate anion into species like Re₂S₇. nih.gov

Reaction Scheme: Formation of Tetrathiorhenate

Reactivity to Form Oxo-Cyanide Complexes

This compound, despite being a relatively weak oxidizing agent compared to permanganate, undergoes redox reactions when some of its oxo ligands are replaced. nih.gov A notable example is its reaction with cyanide ions (CN⁻). nih.gov

When perrhenate is treated with a source of cyanide, such as sodium cyanide or potassium cyanide, a reduction of the rhenium center from Re(VII) to Re(V) occurs, along with the coordination of cyanide ligands. This reaction leads to the formation of the stable dioxo-cyanide complex, trans-[ReO₂(CN)₄]³⁻. nih.gov In this complex, the rhenium atom is coordinated to two oxo ligands in a trans configuration and four cyanide ligands in the equatorial plane.

This reaction highlights the ability of the cyanide ligand to induce a redox change in the perrhenate ion, a reactivity pattern not observed with simple halide ions. nih.gov

Reaction Equation: Formation of trans-[ReO₂(CN)₄]³⁻

Bu₄N[ReO₄] + 6 Me₃SiCl → Bu₄N[ReOCl₄] + 3 (Me₃Si)₂O + Cl₂

2 NH₄ReO₄ + 8 SOCl₂ → 2 ReOCl₄ + 8 SO₂ + N₂ + 8 HCl + 2 H₂O

Computational and Theoretical Chemistry Studies of Sodium Perrhenate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to perrhenate (B82622) systems to understand their reactivity, the influence of counterions, and their interactions with other molecules.

DFT calculations have been crucial in elucidating the mechanisms of reactions catalyzed by perrhenate ions, such as the deoxydehydration (DODH) of vicinal diols to form alkenes. nih.gov These computational studies investigate the conversion of a diol into its corresponding alkene using a perrhenate catalyst and a reductant. nih.govacs.org

Two primary mechanistic pathways have been evaluated from an energetic standpoint:

Pathway A : This pathway begins with the condensation of the oxo-Re(VII) species with the diol, followed by the reduction of the rhenium center from Re(VII) to Re(V). nih.govacs.org

Pathway B : In this alternative, the reduction of oxo-Re(VII) to oxo-Re(V) occurs before the condensation step with the diol. nih.govacs.org

The identity of the cation paired with the perrhenate anion can significantly impact catalytic efficiency. DFT calculations have been employed to perform comparative investigations into this "counterion effect". researchgate.net Studies involving various perrhenate salts (Z⁺ReO₄⁻, where Z⁺ = Na⁺, K⁺, NH₄⁺, etc.) have confirmed that the counterion is not a mere spectator but plays an active role throughout the entire reaction mechanism. researchgate.netresearchgate.net

The influence of the counterion extends to:

Intermediate Structures : The cation affects the geometry and stability of intermediate complexes formed during the reaction. researchgate.net

Gibbs Free Energy : The free energy changes (ΔG) for different steps of the reaction are modulated by the counterion. researchgate.net

Transition States and Activation Barriers : The counterion influences the structure of transition states and the energy of activation barriers, thereby affecting the reaction rate. researchgate.net

DFT computations have analyzed the role of the counterion in several key steps of the DODH reaction, including the initial proton transfer from the diol, the nucleophilic attack by the reductant, and the final product extrusion. researchgate.net The calculations reveal that the structural arrangement of the counterion during transition states is crucial in determining the activation energy barriers. researchgate.net

DFT is a powerful tool for the rational design of ion-imprinted polymers (IIPs), which are materials engineered to selectively capture specific ions like perrhenate. acs.org A key step in this design process is the computational screening of a library of potential functional monomers to identify those that will bind most strongly and selectively to the target ion. x-mol.netresearchgate.net

The binding energy between the perrhenate ion (the template) and various functional monomers is calculated using DFT. acs.org This allows for the pre-selection of the most promising monomers before any experimental synthesis is undertaken. For example, DFT calculations determined that protonated 4-vinylpyridine (B31050) (4VP) forms the most stable complex with the perrhenate ion. acs.orgx-mol.netresearchgate.net Furthermore, these binding energy studies can predict the optimal template-to-monomer stoichiometry. For the perrhenate-4VP system, a 1:2 molecular ratio was found to be the most energetically favorable. x-mol.netresearchgate.netresearchgate.net

Table 1: DFT-Calculated Binding Energies for Perrhenate-Monomer Complexes This table is illustrative, based on findings that different monomers are screened for binding energy to determine the most stable complex.

| Functional Monomer | Template:Monomer Ratio | Calculated Stability | Reference |

|---|---|---|---|

| Protonated 4-vinylpyridine (4VP) | 1:2 | Most Stable | x-mol.net, researchgate.net, acs.org |

| Monomer B | 1:1 | Less Stable | |

| Monomer C | 1:2 | Unstable |

Molecular Dynamics Simulations for Material Design and Ion Imprinting

While DFT is excellent for calculating static properties and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. In the context of designing IIPs for perrhenate, MD simulations complement DFT calculations by providing insights into the self-assembly process of the pre-polymerization mixture. mdpi.com